6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O2/c13-7-3-1-6(2-4-7)8-5-18-10(12(20)15-8)9(11(14)19)16-17-18/h1-5H,(H2,14,19)(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSPZGFJXOOQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=C(N=N3)C(=O)N)C(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Similar compounds have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro.
Biochemical Pathways
Similar compounds have shown significant anti-inflammatory and analgesic activities. These activities are often mediated through inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid.
Biological Activity
6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on a variety of research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 289.68 g/mol. The structure features a triazole ring fused to a pyrazine moiety, which is known to influence its biological activity.
Synthesis
The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole derivatives with other reagents has been documented in literature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrazine family. These compounds have shown promising results in inhibiting various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 (Colon carcinoma) | 6.2 |
| Other derivatives | T47D (Breast cancer) | 27.3 |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
In addition to anticancer effects, certain derivatives of triazolo-pyrazines have been evaluated for their antimicrobial properties. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM . This indicates that modifications in the chemical structure can enhance antibacterial activity.
The mechanism by which these compounds exert their biological effects often involves modulation of specific receptors or enzymes:
- Sigma Receptors : Some triazolo derivatives function as modulators of sigma receptors, which play roles in various neurobiological processes.
- β-secretase Inhibition : Compounds have been identified as β-secretase inhibitors (BACE1), which are relevant for Alzheimer’s disease therapy.
- Antiviral Properties : The antiviral activity against hepatitis B has also been noted in studies focusing on similar structural motifs .
Case Studies
A significant case study involved the evaluation of a series of triazolo-pyrazines where structure-activity relationships were established. The study found that specific substitutions on the pyrazine ring enhanced anticancer activity while maintaining low toxicity profiles towards human cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their pharmacological profiles:
*Calculated based on molecular formula C₁₂H₁₀ClN₅O₂.
†Estimated from molecular formula C₁₁H₁₀N₆O.
Pharmacological and Physicochemical Comparisons
- BACE Inhibition: The 4-amino-6-phenyl analog () demonstrates potent BACE1/BACE2 inhibition (IC₅₀ < 1 μM), attributed to the amino group’s interaction with catalytic aspartate residues. In contrast, the target compound’s 4-chlorophenyl and carboxamide groups may enhance hydrophobic binding and hydrogen bonding, respectively, but specific activity data are pending .
- Anticancer Activity: Thieno-fused triazolopyrimidines () show moderate activity against renal and ovarian cancer cell lines (GP = 50–70%), while triazoloquinazolines (e.g., 6a–c) are less active. The target compound’s pyrazine core and chlorophenyl group may offer distinct selectivity profiles .
Solubility and Bioavailability :
- Carboxylic acid derivatives (e.g., QV-2901, ) prioritize solubility but suffer from poor membrane permeability. The carboxamide group in the target compound balances solubility and bioavailability .
- Sulfamoylphenyl-carboxamide analogs (BG16192, ) leverage sulfonamide moieties for enhanced aqueous solubility, a strategy applicable to the target compound’s optimization .
Q & A
Q. Example Table: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Catalyst (Pd) | 5–10 mol% | Reduces byproducts |
| Solvent (DMF) | Anhydrous | Enhances solubility |
Advanced: Which in silico methods predict the pharmacological profile of this compound?
Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., kinase enzymes) using AutoDock Vina. For example, the carboxamide group may form hydrogen bonds with active-site residues .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize analogs .
- ADMET Prediction: Tools like SwissADME assess bioavailability, BBB permeability, and toxicity risks .
Validation: Compare predictions with in vitro assays (e.g., CYP450 inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
